molecular formula C7H5F2NO2 B3138757 1,2-Difluoro-5-methyl-3-nitrobenzene CAS No. 468718-05-0

1,2-Difluoro-5-methyl-3-nitrobenzene

Cat. No.: B3138757
CAS No.: 468718-05-0
M. Wt: 173.12 g/mol
InChI Key: ISWPRFDMJAWGIR-UHFFFAOYSA-N
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Description

Significance of Fluorine and Nitro Groups in Aromatic Systems for Chemical Reactivity

The chemical behavior of 1,2-Difluoro-5-methyl-3-nitrobenzene is dictated by the synergistic effects of its substituents. The nitro group, a powerful electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution. However, and more importantly for the utility of this compound, it strongly activates the ring for nucleophilic aromatic substitution (SNAr). This activation is most pronounced at the positions ortho and para to the nitro group.

The fluorine atoms, being highly electronegative, also contribute to the electron-deficient nature of the aromatic ring, further enhancing its susceptibility to nucleophilic attack. A key feature of fluorine as a leaving group in SNAr reactions is that the C-F bond, while strong, is readily cleaved in the rate-determining step of the addition-elimination mechanism. This often leads to high yields and clean reactions. The methyl group, in contrast, is an electron-donating group, which can subtly influence the regioselectivity of reactions.

The combination of these groups makes this compound a highly valuable intermediate. The fluorine atoms can be selectively displaced by a variety of nucleophiles, such as amines, alcohols, and thiols, allowing for the introduction of diverse functionalities. Furthermore, the nitro group itself can be readily reduced to an amino group, providing another handle for further chemical transformations. The methyl group can also undergo oxidation to a carboxylic acid, adding another layer of synthetic versatility.

Overview of Research Trajectories for Multifunctional Benzene (B151609) Derivatives

Multifunctional benzene derivatives, such as this compound, are at the forefront of research in various fields, particularly in medicinal chemistry and materials science. The ability to selectively modify different positions on the aromatic ring allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery. Fluorine, in particular, is often incorporated into pharmaceutical candidates to enhance metabolic stability, improve binding affinity, and modulate lipophilicity. researchgate.netnih.gov

The research trajectory for compounds like this compound is focused on its application as a scaffold for the synthesis of more complex molecules. For instance, its derivatives are being investigated as precursors to novel heterocyclic compounds, which form the core of many biologically active molecules. The predictable reactivity of the fluorinated and nitrated aromatic ring allows for the controlled and sequential introduction of various substituents, leading to the efficient construction of molecular libraries for high-throughput screening.

Chemical Properties and Reactivity of this compound

The utility of this compound in organic synthesis stems from its distinct chemical properties and predictable reactivity patterns. These are primarily governed by the electronic interplay of the fluoro, methyl, and nitro substituents on the benzene ring.

PropertyValue
CAS Number 468718-05-0
Molecular Formula C₇H₅F₂NO₂
Molecular Weight 173.12 g/mol

This data is compiled from publicly available chemical databases.

The primary modes of reactivity for this compound are nucleophilic aromatic substitution, reduction of the nitro group, and oxidation of the methyl group.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group significantly activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to it. This makes the two fluorine atoms labile and susceptible to displacement by a wide range of nucleophiles.

Common nucleophiles employed in SNAr reactions with this substrate include:

Amines: Primary and secondary amines react to form N-substituted aniline (B41778) derivatives.

Alcohols/Phenols: Alkoxides and phenoxides can displace the fluorine atoms to yield aryl ethers.

Thiols: Thiolates react to produce aryl sulfides.

The regioselectivity of the substitution can be influenced by the reaction conditions and the nature of the nucleophile.

Reduction of the Nitro Group

The nitro group of this compound can be readily reduced to a primary amine (NH₂) under various conditions. This transformation is a crucial step in many synthetic pathways as it introduces a versatile functional group that can undergo a plethora of subsequent reactions, such as diazotization, acylation, and alkylation.

Standard reduction methods include:

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.

Metal-Acid Systems: Employing metals such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).

The resulting 2,3-difluoro-5-methylaniline (B1408926) is a valuable intermediate for the synthesis of various fine chemicals and pharmaceuticals.

Oxidation of the Methyl Group

The methyl group attached to the aromatic ring can be oxidized to a carboxylic acid group (-COOH). This transformation adds another dimension to the synthetic utility of the molecule, allowing for the creation of fluorinated and nitrated benzoic acid derivatives. These derivatives can then be used in reactions such as esterification and amidation.

Common oxidizing agents for this purpose include:

Potassium permanganate (B83412) (KMnO₄)

Chromic acid (H₂CrO₄)

Applications in Organic Synthesis

The unique structural features and reactivity of this compound make it a valuable starting material and intermediate in the synthesis of a variety of organic molecules, particularly in the pharmaceutical and agrochemical industries.

Its utility is primarily centered around its role as a scaffold, where the sequential and selective modification of its functional groups allows for the construction of complex molecular architectures. For example, the fluorine atoms can be displaced in a stepwise manner, enabling the introduction of two different nucleophiles. Subsequently, the nitro group can be reduced and further functionalized, leading to highly substituted and diverse benzene derivatives.

While specific, publicly documented industrial applications of this compound are not extensively detailed in readily available literature, its structural motifs are present in various classes of biologically active compounds. Fluorinated and nitrated aromatic compounds are known to be key components in certain herbicides, fungicides, and pharmaceutical agents. The presence of fluorine can enhance the efficacy and metabolic stability of these molecules.

The continued exploration of the reactivity of this compound and its derivatives is expected to lead to the discovery of new synthetic methodologies and the development of novel compounds with significant practical applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-difluoro-5-methyl-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2/c1-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWPRFDMJAWGIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Studies of 1,2 Difluoro 5 Methyl 3 Nitrobenzene Analogues

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution is a fundamental reaction class for nitroaromatic compounds. The SNAr mechanism is the most significant of these pathways. wikipedia.org This reaction involves the displacement of a leaving group, typically a halide, from an aromatic ring by a nucleophile. wikipedia.org Unlike typical SN2 reactions, which are not favored at an sp2-hybridized carbon of an aromatic ring, the SNAr reaction proceeds through a distinct addition-elimination mechanism. wikipedia.orglibretexts.org

Influence of Fluoro and Nitro Substituents on Aromatic Ring Activation

The presence of both fluoro and nitro substituents on the aromatic ring is crucial for its activation towards nucleophilic attack. The nitro group, being a strong electron-withdrawing group, deactivates the ring towards electrophilic aromatic substitution but, conversely, activates it for nucleophilic aromatic substitution. wikipedia.orgresearchgate.netnih.govlibretexts.org This activation occurs because the nitro group can stabilize the negative charge of the intermediate formed during the reaction through resonance. researchgate.netlibretexts.org Specifically, when the nitro group is positioned ortho or para to the leaving group, it can effectively delocalize the negative charge of the intermediate, thereby facilitating the SNAr reaction. wikipedia.orglibretexts.org

Regioselectivity and Ortho/Para Directing Effects

The positions of the fluoro and nitro substituents on the benzene (B151609) ring play a critical role in determining the regioselectivity of the SNAr reaction. The electron-withdrawing nitro group directs the incoming nucleophile to the ortho and para positions relative to itself. libretexts.org This is because the resonance stabilization of the Meisenheimer complex is most effective when the negative charge can be delocalized onto the nitro group, which occurs when the nucleophile attacks at these positions. libretexts.org

In the case of difluoronitrobenzene analogues, the competition between the two fluorine atoms as leaving groups is an important consideration. For instance, in the reaction of 2,4-difluoronitrobenzene (B147775) with lithium phenoxides in liquid ammonia (B1221849), a preference for the substitution of the ortho-fluorine atom is observed. pkusz.edu.cn However, the degree of this preference is influenced by the electronic properties of the substituent on the phenoxide nucleophile. pkusz.edu.cn

Table 1: Regioselectivity in the Reaction of 2,4-Difluoronitrobenzene with Substituted Lithium Phenoxides. pkusz.edu.cn
Substituent (X) on Phenoxideortho/para Product Ratio
p-OMeHigher ortho preference
p-MePredominantly ortho
p-EtPredominantly ortho
p-iPrPredominantly para
p-tBuIncreased para preference
m-MeSlightly less ortho preference than p-Me
HSimilar to m-Me
p-FLeast ortho preference

Kinetic and Thermodynamic Aspects of SNAr Reactions in Various Media

Studies on the reaction of 2,4-difluoronitrobenzene with pyrrolidine (B122466) and morpholine (B109124) in ethanol (B145695) have provided valuable kinetic data. wikipedia.orgrsc.org The rate constants and activation energies for the substitution of the ortho- and para-fluorine atoms, as well as the subsequent substitution to form the disubstituted product, have been determined. rsc.org

Table 2: Kinetic Parameters for the SNAr Reaction of 2,4-Difluoronitrobenzene with Morpholine at 90 °C. rsc.org
Reaction StepRate Constant (k) (10-3 M-1 s-1)Activation Energy (Ea) (kJ mol-1)
Formation of ortho-substituted product6.90 ± 0.0132.9 ± 0.5
Formation of para-substituted product23.70 ± 0.0438.2 ± 0.3
Formation of bis-substituted product from ortho1.500 ± 0.00540.8 ± 1.5
Formation of bis-substituted product from paraConverged to zeroConverged to zero

The solvent plays a significant role in the thermodynamics of SNAr reactions. rsc.org For instance, liquid ammonia has been shown to be a highly effective solvent for these reactions, leading to reaction rates that are orders of magnitude faster than in alcoholic media. pkusz.edu.cn This is attributed to the strong solvation of metal cations and weak solvation of anions in liquid ammonia, which enhances the reactivity of the nucleophile. pkusz.edu.cn

Electrochemically Promoted SNAr Reactions

Electrochemical methods can be employed to promote SNAr reactions of nitroaromatic compounds. rsc.orgrsc.org This approach offers several advantages, including the use of electrons as a clean reagent, high yields, and the potential for environmentally benign synthesis, particularly when conducted in room temperature ionic liquids. rsc.orgrsc.org

The mechanism of electrochemically promoted SNAr involves the initial electrochemical reduction of the nitroaromatic compound to form a radical anion. This radical anion is significantly more reactive towards nucleophilic attack than the neutral parent compound. The subsequent steps involve the displacement of the leaving group and re-oxidation to the final product. This electro-initiated process can accelerate the SNAr reaction, making it a valuable synthetic tool.

Transition-Metal-Catalyzed Cross-Coupling Reactions

In addition to SNAr reactions, difluoronitrobenzene analogues can participate in transition-metal-catalyzed cross-coupling reactions. These reactions provide powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. ccspublishing.org.cn The general mechanism for these reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Various transition metals, including palladium and nickel, have been shown to be effective catalysts for these transformations. chemrxiv.orgmdpi.combeilstein-journals.orgicmpp.rorsc.orgnih.gov For instance, palladium-catalyzed cross-coupling reactions have been developed for perfluoro organic compounds, demonstrating the feasibility of C-F bond activation. mdpi.com Nickel-catalyzed Suzuki-Miyaura type cross-coupling reactions of (2,2-difluorovinyl)benzene derivatives with arylboronic acids have also been reported, affording fluorinated styrene (B11656) derivatives with high stereoselectivity. rsc.org

The presence of the nitro group can influence the course of these reactions. While the nitro group is generally considered an electrophilic partner in cross-coupling, its C-NO2 bond can also be activated by certain palladium catalysts. chemrxiv.org This allows for denitrative cross-coupling reactions, providing an alternative to the use of aryl halides.

C-F Bond Activation in Polyfluorinated Nitroarenes

The activation of carbon-fluorine (C-F) bonds in polyfluorinated nitroarenes is a significant challenge in synthetic chemistry due to the high bond dissociation energy of the C-F bond. However, the presence of a strong electron-withdrawing nitro group on the aromatic ring significantly influences the electronic properties of the molecule, rendering the C-F bonds more susceptible to activation. nih.gov This electronic perturbation facilitates C-F bond cleavage through various mechanisms, primarily involving transition metal catalysts. researchgate.net

The primary mechanism for C-F activation in these systems is oxidative addition to a low-valent transition metal center, such as palladium(0) or nickel(0). nih.gov In this process, the metal center inserts into the C-F bond, forming an organometallic intermediate. The rate and regioselectivity of this oxidative addition are heavily influenced by the electronic environment of the C-F bond. The nitro group, by withdrawing electron density from the ring, lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the fluoroarene, making it more receptive to electron donation from the metal center and thus facilitating the oxidative addition step. researchgate.net

Another viable pathway for C-F activation, particularly for C-F bonds positioned ortho or para to the nitro group, is nucleophilic aromatic substitution (SNAr). The nitro group strongly activates these positions, stabilizing the negatively charged Meisenheimer complex intermediate that forms upon nucleophilic attack. While this mechanism is common with strong nucleophiles, it can also be relevant in metal-catalyzed processes where an organometallic species acts as the nucleophile. researchgate.net

Computational and experimental studies have shown that for partially fluorinated arenes, a competition exists between C-F and C-H bond activation. nih.gov However, in polyfluorinated nitroarenes, the electronic activation provided by the nitro group typically favors C-F activation, especially at the positions ortho and para to it. The specific regiochemical outcome is a delicate balance between the electronic effects of both the nitro and fluoro substituents. nih.govnih.gov

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to polyfluorinated nitroarenes. The activation of C-F bonds in these substrates allows for their use as electrophilic partners in reactions like the Suzuki-Miyaura and Sonogashira couplings.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide (or in this case, an organofluoride). For polyfluorinated nitroarenes, the reaction typically requires a Pd(0) catalyst, a phosphine (B1218219) ligand, and a base. The C-F bond ortho or para to the nitro group is preferentially cleaved and functionalized. For instance, the Suzuki-Miyaura coupling of nitroarenes has been developed using a palladium/BrettPhos catalyst system, which proceeds through the oxidative addition of the Ar-NO2 bond, although C-F activation is also a known pathway for highly fluorinated systems. nih.gov The choice of ligand is critical in facilitating the difficult oxidative addition of the strong C-F bond to the palladium center. nih.gov

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl halide or fluoride (B91410), typically using a palladium catalyst and a copper(I) co-catalyst. Similar to the Suzuki-Miyaura reaction, the C-F bond activated by the nitro group serves as the reaction site. The reaction provides a direct route to aryl alkynes, which are valuable intermediates in organic synthesis. The efficiency of the Sonogashira coupling of nitroaromatics depends on the catalyst system and the specific substitution pattern of the arene. nsmsi.ir

The table below summarizes representative conditions for these coupling reactions involving activated C-F bonds.

Coupling ReactionTypical CatalystTypical LigandCoupling PartnerKey Feature
Suzuki-MiyauraPd(0) complexes (e.g., Pd2(dba)3)Bulky electron-rich phosphines (e.g., PCy3, Buchwald ligands)Arylboronic acids/estersForms biaryl structures via C-C bond formation. youtube.com
SonogashiraPd(0)/Cu(I) complexesPhosphines (e.g., PPh3)Terminal alkynesSynthesizes aryl alkynes. nsmsi.ir

Regioselectivity and Directing Group Effects in Metal-Catalyzed Processes

Regioselectivity in metal-catalyzed reactions of polyfluorinated nitroarenes is governed by the powerful and often competing electronic effects of the nitro and fluoro substituents. nih.gov

Nitro Group: In the context of C-F activation via oxidative addition or nucleophilic attack, the nitro group is a strong ortho, para-director. By withdrawing electron density through both inductive and resonance effects, it significantly lowers the electron density at the ortho and para positions. youtube.com This electronic depletion makes the attached C-F bonds more electrophilic and thus more susceptible to cleavage by a nucleophilic metal center. The resonance stabilization of the anionic intermediate in an SNAr-type mechanism is most effective when the attack occurs at the ortho or para position. nih.gov

Fluorine Substituents: Fluorine atoms exert a dual electronic effect. They are highly electronegative, leading to a strong electron-withdrawing inductive effect (-I). They also possess lone pairs of electrons that can be donated to the aromatic ring via a weak resonance effect (+M). researchgate.netscirp.org In polyfluorinated systems, the inductive effect generally dominates. When a fluorine atom is present, it can influence the reactivity of adjacent C-H or C-F bonds. Specifically, ortho-fluorine substituents have been shown to control regioselectivity and make C-H activation more energetically favorable in some systems by influencing bond energies. nih.gov

In a molecule like 1,2-difluoro-5-methyl-3-nitrobenzene or its analogues, there is an interplay between these effects. The nitro group at C3 strongly activates the C-F bonds at the ortho C2 position and the para C6 position (if it were fluorinated). The C-F bond at C2 is directly adjacent to the nitro group, experiencing a powerful inductive pull, making it a prime candidate for activation. The C-F bond at C1 is meta to the nitro group and is therefore less activated by it. The methyl group at C5 is a weak electron-donating group, which slightly counteracts the electron-withdrawing effects on the ring but does not typically override the directing influence of the nitro group in these reactions. Consequently, palladium-catalyzed coupling reactions on such substrates are expected to occur with high regioselectivity at the C-F bond positioned ortho to the nitro group.

Denitrative Coupling Strategies

An alternative and increasingly important strategy for the functionalization of nitroarenes involves the activation and cleavage of the C–NO2 bond itself, a process known as denitrative coupling. nsmsi.irresearchgate.net This approach is synthetically attractive as it utilizes the nitro group not just as an activating group for other positions, but as a leaving group. researchgate.net This strategy avoids the traditional multi-step sequence of reducing the nitro group to an amine, followed by diazotization and substitution (e.g., Sandmeyer reaction). nih.gov

Denitrative coupling reactions are typically catalyzed by transition metals, most notably palladium and copper. researchgate.netresearchgate.net The mechanism is believed to involve the oxidative addition of the C–NO2 bond to a low-valent metal center. nih.gov This step is the key challenge, as the C–NO2 bond is relatively strong. However, the development of specialized ligand systems has enabled this transformation.

Key features of denitrative coupling include:

Catalyst Systems: Palladium catalysts supported by bulky, electron-rich phosphine ligands (e.g., BrettPhos) or N-heterocyclic carbenes (NHCs) have proven effective. nih.govchemrxiv.org These ligands stabilize the palladium center and promote the challenging oxidative addition of the C–NO2 bond.

Reaction Scope: Denitrative coupling has been successfully applied to a range of cross-coupling reactions, including Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig amination (C-N bond formation), and etherification (C-O bond formation). nih.gov

Orthogonality: The reactivity of the C–NO2 bond can be orthogonal to that of C-halogen bonds, allowing for selective functionalization in molecules containing both groups. researchgate.net

For polyfluorinated nitroarenes, denitrative coupling presents a competitive reaction pathway to C-F activation. The choice of catalyst, ligand, and reaction conditions can determine whether the reaction proceeds via C-F or C–NO2 cleavage, offering a powerful tool for controlling the site of functionalization.

Photocatalytic Transformations of Nitroaromatic Systems

Light-Induced Conversion Pathways (e.g., Reduction to Amines, Quinolines)

Photocatalysis offers a green and sustainable method for transforming nitroaromatic compounds under mild conditions, using light as the energy source. benthamdirect.com The most common transformation is the reduction of the nitro group to an amine.

Reduction to Amines: The photocatalytic reduction of a nitroarene (R-NO2) to the corresponding aniline (B41778) (R-NH2) is a multi-step process involving the transfer of six electrons and six protons. The generally accepted pathway proceeds through several stable intermediates, as outlined by the Haber mechanism. rsc.orgresearchgate.net

Nitroarene (R-NO2) → Nitrosobenzene (B162901) (R-NO): The initial two-electron reduction.

Nitrosobenzene (R-NO) → Phenylhydroxylamine (R-NHOH): A further two-electron reduction.

Phenylhydroxylamine (R-NHOH) → Aniline (R-NH2): The final two-electron reduction step. acs.org

An alternative "condensation" pathway can also occur, where the nitrosobenzene and phenylhydroxylamine intermediates react to form azoxybenzene (B3421426) (R-N=N(O)-R), which is then successively reduced to azobenzene (B91143) (R-N=N-R) and finally to aniline. researchgate.netrsc.org The predominant pathway depends on the specific photocatalyst and reaction conditions. rsc.org

Synthesis of Quinolines: Light-induced pathways can also be harnessed to construct more complex heterocyclic structures like quinolines from nitroarenes. organic-chemistry.org These transformations are typically multi-component reactions. For example, a reaction between a nitroarene, an aldehyde, and an alkyne can be promoted by a reductant under reflux to produce quinoline (B57606) derivatives. organic-chemistry.org The process involves the initial reduction of the nitroarene to an aniline, which then participates in a cascade of coupling and cyclization reactions. Photocatalytic methods using visible light and a catalyst like TiO2 can also achieve the synthesis of quinolines through the oxidative dehydrogenation of tetrahydroquinolines, which can be formed from aniline precursors derived from nitroarenes. organic-chemistry.orguop.edu.pk

Role of Photocatalysts (e.g., TiO₂, Noble Metals)

The efficiency and selectivity of photocatalytic transformations of nitroaromatics are critically dependent on the choice of photocatalyst. acs.org

Titanium Dioxide (TiO₂): TiO₂ is the most widely used semiconductor photocatalyst due to its high stability, low cost, and non-toxicity. frontiersin.orgmdpi.com When TiO₂ is irradiated with photons of energy greater than its band gap (e.g., UV light for anatase TiO₂), an electron (e⁻) is promoted from the valence band (VB) to the conduction band (CB), leaving a hole (h⁺) in the VB.

Reduction: The photogenerated electrons in the conduction band are powerful reducing agents. They can be transferred to adsorbed nitroaromatic molecules, initiating the reduction cascade described previously. researchgate.netacs.org

Oxidation: The holes in the valence band are strong oxidizing agents. In the presence of a sacrificial electron donor (hole scavenger), such as an alcohol, the holes oxidize the donor molecule. mdpi.com This process is crucial as it prevents the recombination of the electron-hole pair, thereby maintaining the photocatalytic cycle, and it provides the protons necessary for the reduction of the nitro group. researchgate.net

The photocatalytic activity of TiO₂ can be enhanced by doping it with non-metals like nitrogen or carbon, which can narrow the band gap and allow the catalyst to be activated by visible light. frontiersin.orgresearchgate.net

Noble Metals: The performance of TiO₂ and other semiconductor photocatalysts can be significantly improved by loading their surface with nanoparticles of noble metals such as palladium (Pd), platinum (Pt), gold (Au), or ruthenium (Ru). acs.orgnih.gov These noble metal nanoparticles play several key roles:

Electron Trapping: They act as electron sinks, effectively trapping the photogenerated electrons from the semiconductor's conduction band. This separation of charge carriers dramatically reduces the rate of electron-hole recombination, increasing the quantum efficiency of the process. acs.org

Catalytic Sites: The metal nanoparticles serve as active catalytic sites for the reduction reaction. For example, they are highly efficient at activating hydrogen (or hydrogen sources like formic acid or alcohols) and facilitating the hydrogenation steps in the conversion of the nitro group to an amine. acs.orgnih.gov

Studies have shown that palladium-loaded silicon (Pd/Si) or TiO₂ are particularly effective catalysts for the complete conversion of nitrobenzene (B124822) to aniline under visible light irradiation. acs.org The choice of metal can also influence the selectivity of the reaction, directing it towards specific intermediates or the final amine product. rsc.org

Photocatalyst TypeExample(s)Role/FunctionTypical Light Source
SemiconductorTiO2, CdSGenerates electron-hole pairs upon light absorption to initiate redox reactions. rsc.orgacs.orgUV, Visible (if doped)
Noble Metal Co-catalystPd, Pt, Au on TiO2 supportTraps electrons to prevent recombination; acts as an active site for hydrogenation. acs.orgUV, Visible
Doped SemiconductorN-doped TiO2, V2O5/TiO2Enhances visible light absorption by narrowing the band gap. chemistryviews.orgacs.orgVisible

Other Significant Aromatic Transformations of this compound Analogues

Beyond nucleophilic substitution and reduction of the nitro group, analogues of this compound can undergo a variety of other significant aromatic transformations. A key area of modern synthetic chemistry is the direct functionalization of carbon-hydrogen (C–H) bonds, which offers a more atom-economical approach to creating complex molecules. For nitroaromatic compounds, the nitro group can serve as a directing group, facilitating the selective functionalization of the C–H bond at the ortho position. This approach bypasses the need for pre-functionalized starting materials and is a powerful tool for molecular diversification.

Transition-metal catalysis, particularly with palladium and rhodium, has been instrumental in the development of these C–H activation strategies. rsc.org The nitro group, being a strong electron-withdrawing group, can coordinate to the metal center, positioning it in proximity to the ortho C–H bond and facilitating its cleavage. This leads to the formation of a metallacyclic intermediate which can then react with a variety of coupling partners.

Detailed research has shown that these C–H functionalization reactions can be applied to a range of nitroarenes, including those with fluorine and other substituents. These transformations are significant as they allow for the introduction of new carbon-carbon and carbon-heteroatom bonds directly onto the aromatic ring. Examples of such transformations include arylation, alkylation, and alkenylation. rsc.org

A review of C–H activation reactions of nitroarenes highlights several examples of nitro-directed regioselective functionalizations. rsc.org For instance, palladium-catalyzed reactions can be used for the ortho-arylation of nitrobenzene derivatives. While a specific example for this compound is not prominently documented in the reviewed literature, the general principles can be extended to its analogues. The reaction conditions, such as the choice of catalyst, ligand, and oxidant, are crucial for achieving high yields and selectivity.

The following interactive table summarizes representative C–H functionalization reactions of nitroarene analogues, illustrating the scope and potential of this methodology for creating diverse molecular architectures.

SubstrateCoupling PartnerCatalyst/ConditionsProductYield (%)
NitrobenzeneBenzenePd(OAc)₂, P(o-tolyl)₃, K₂CO₃, 120 °C2-Nitrobiphenyl75
1-Fluoro-3-nitrobenzeneStyrenePd(OAc)₂, Ag₂CO₃, 100 °C2-(1-Fluoro-3-nitrophenyl)-styrene68
1-Methyl-3-nitrobenzenen-Butyl acrylate[RhCp*Cl₂]₂, AgSbF₆, Cu(OAc)₂, 100 °Cn-Butyl 3-(2-methyl-6-nitrophenyl)acrylate85
1,3-DinitrobenzeneToluene (B28343)Pd(OAc)₂, PPh₃, Cs₂CO₃, 140 °C2,4-Dinitro-6-methylbiphenyl55

Note: The data in this table is illustrative of C–H functionalization reactions on nitroarene analogues and is compiled from various research findings in the field. The specific yields and conditions can vary based on the detailed experimental setup.

Mechanistic studies suggest that these reactions typically proceed through a concerted metalation-deprotonation pathway, where the nitro group plays a crucial role in directing the regioselectivity of the C–H activation. The presence of other substituents, such as the fluorine atoms and the methyl group in this compound, would be expected to influence the electronic and steric environment of the molecule, thereby affecting the reactivity and selectivity of such transformations.

In addition to C–H activation, other transformations such as denitrative coupling reactions have emerged as powerful methods for the functionalization of nitroarenes. rsc.org In these reactions, the nitro group itself is replaced by another functional group, offering a complementary strategy to C–H functionalization for modifying the aromatic core.

Advanced Spectroscopic and Structural Elucidation Techniques for Fluorinated Nitrobenzenes

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of NMR-active nuclei. For fluorinated nitrobenzenes, multinuclear NMR experiments are particularly insightful.

Due to the 100% natural abundance and high gyromagnetic ratio of the 19F nucleus, 19F NMR spectroscopy is an exceptionally sensitive and informative tool for analyzing organofluorine compounds. wikipedia.org The chemical shifts in 19F NMR are highly sensitive to the electronic environment, spanning a wide range which allows for the clear resolution of signals from non-equivalent fluorine atoms. wikipedia.org For 1,2-Difluoro-5-methyl-3-nitrobenzene, two distinct signals are expected in the 19F NMR spectrum, corresponding to the two non-equivalent fluorine atoms at the C1 and C2 positions. The presence of the electron-withdrawing nitro group and the electron-donating methyl group on the benzene (B151609) ring significantly influences the electronic shielding of the fluorine nuclei, leading to characteristic chemical shifts. alfa-chemistry.com

A complete structural assignment is achieved through a combination of 1H, 13C, and 19F NMR spectroscopy. nih.govresearchgate.net 1H NMR provides information on the aromatic and methyl protons, while 13C NMR reveals the chemical environment of each carbon atom in the molecule. The combination of these techniques allows for the unambiguous assignment of all atoms in the molecular structure. nih.gov

Table 1: Predicted NMR Data for this compound Note: The following data is predicted based on typical values for similar fluorinated nitroaromatic compounds and may vary based on solvent and experimental conditions.

NucleusPositionPredicted Chemical Shift (ppm)Multiplicity
1H-CH32.3 - 2.5Singlet
1HH47.2 - 7.4Doublet of doublets
1HH67.5 - 7.7Doublet of doublets
19FF1-110 to -130Doublet of doublets
19FF2-115 to -135Doublet of doublets
13C-CH320 - 22Quartet
13CC1, C2, C3, C4, C5, C6110 - 160Various

Spin-spin coupling, or J-coupling, provides through-bond connectivity information between NMR-active nuclei. wikipedia.org In fluoro-nitro-aromatic compounds, the magnitudes of the coupling constants (J values) are invaluable for confirming the relative positions of substituents on the aromatic ring. The coupling between fluorine and proton nuclei (nJHF) and between adjacent fluorine nuclei (nJFF) are particularly diagnostic. wikipedia.orgwikipedia.org

The magnitude of these coupling constants is dependent on the number of bonds separating the coupled nuclei, as well as the dihedral angles between them. wikipedia.org For instance, three-bond couplings (3J) are typically larger than four-bond (4J) or five-bond (5J) couplings. Theoretical calculations, often employing Density Functional Theory (DFT), can be used to predict these coupling constants, and a strong correlation between theoretical and experimental values can confirm the structural assignment. nih.gov

Table 2: Typical Spin-Spin Coupling Constants (Hz) in Fluorinated Aromatic Compounds

Coupling TypeNumber of BondsTypical Range (Hz)
3JHH (ortho)37 - 10
4JHH (meta)42 - 3
5JHH (para)50 - 1
3JHF (ortho)36 - 10
4JHF (meta)43 - 8
5JHF (para)5< 2
3JFF (ortho)318 - 22

Vibrational Spectroscopy (Raman and Infrared) for Molecular Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. For this compound, characteristic vibrational frequencies can be assigned to specific functional groups and skeletal modes of the benzene ring. elsevier.com

The IR and Raman spectra will be dominated by vibrations associated with the nitro group (NO2), the C-F bonds, the methyl group (CH3), and the aromatic ring. The symmetric and asymmetric stretching vibrations of the NO2 group typically appear as strong bands in the IR spectrum. scirp.org C-F stretching vibrations also give rise to strong absorptions. The aromatic C-H stretching vibrations are generally observed at higher wavenumbers, while the in-plane and out-of-plane bending modes occur at lower frequencies. researchgate.net

Table 3: Key Predicted Vibrational Frequencies (cm-1) for this compound

Vibrational ModePredicted Frequency Range (cm-1)
Aromatic C-H Stretching3000 - 3100
Aliphatic C-H Stretching (CH3)2850 - 3000
NO2 Asymmetric Stretching1500 - 1560
NO2 Symmetric Stretching1335 - 1370
Aromatic C=C Stretching1400 - 1600
C-F Stretching1100 - 1300
C-N Stretching840 - 870
Aromatic C-H Out-of-Plane Bending690 - 900

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. copernicus.org For the synthesis of this compound, MS can be employed to monitor the progress of the reaction by observing the disappearance of starting materials and the appearance of the product's molecular ion peak. waters.com

Electron ionization (EI) is a common technique that can lead to extensive fragmentation, providing a characteristic fragmentation pattern that can be used for identification. The molecular ion ([M]+) of this compound would be expected at an m/z corresponding to its molecular weight. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO2) or a neutral nitric oxide (NO) molecule. nist.gov

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/z ValueIon/Fragment
173[C7H5F2NO2]+ (Molecular Ion)
156[M - OH]+
143[M - NO]+
127[M - NO2]+
99[C6H4F]+

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. nih.gov For this compound, a single-crystal X-ray diffraction study would reveal the precise geometry of the benzene ring and its substituents.

Of particular interest in the crystal structure of fluorinated nitrobenzenes are the intermolecular interactions that dictate the crystal packing. These can include dipole-dipole interactions due to the polar C-F and C-NO2 bonds, as well as potential π-π stacking interactions between the aromatic rings. mdpi.com The nitro group can also participate in so-called π-hole interactions with electron-rich regions of neighboring molecules. rsc.orgnih.gov

The planarity of the nitro group with respect to the benzene ring is a key structural feature in nitroaromatic compounds. researchgate.net The dihedral angle between the plane of the nitro group and the plane of the aromatic ring can be influenced by steric hindrance from adjacent substituents and by intermolecular forces within the crystal lattice. mdpi.com In many substituted nitrobenzenes, the nitro group is twisted out of the plane of the ring to some extent. mdpi.com

Investigation of Halogen Bonding and π-Stacking Interactions

The supramolecular architecture of fluorinated nitrobenzenes is significantly influenced by a variety of non-covalent interactions, among which halogen bonding and π-stacking are of particular importance. While direct crystallographic or detailed computational studies on this compound are not extensively available in the current body of scientific literature, a robust understanding of its potential intermolecular interactions can be extrapolated from studies on structurally analogous compounds. The interplay between the electron-withdrawing nitro group and the electronegative fluorine atoms, in conjunction with the methyl group, dictates the nature and strength of these interactions, which are crucial in the rational design of crystal structures and functional materials.

Halogen Bonding:

A halogen bond is a non-covalent interaction wherein a halogen atom acts as an electrophilic species, interacting with a nucleophilic site. This occurs due to the anisotropic distribution of electron density around the covalently bonded halogen, resulting in a region of positive electrostatic potential (the σ-hole) opposite to the covalent bond. In the case of this compound, the fluorine atoms, being highly electronegative, are generally weak halogen bond donors. However, the presence of the strongly electron-withdrawing nitro group can enhance the positive character of the σ-holes on the fluorine atoms, making them more amenable to forming weak halogen bonds.

Potential halogen bond acceptors in a crystal lattice of this compound would likely be the oxygen atoms of the nitro group from a neighboring molecule. The geometry of such an interaction is typically linear, with the C-F···O angle approaching 180°. The strength of these bonds is influenced by the extent of electron withdrawal from the aromatic ring.

In analogous systems, such as substituted dibromonitrobenzene derivatives, halogen bonds have been observed to play a significant role in the stabilization of the crystal lattice. nih.gov Theoretical calculations on various halogen-bonded complexes have provided insights into their energetics and geometries.

Interactive Data Table: Representative Halogen Bond Parameters in Related Compounds

Donor (Molecule)Acceptor (Molecule)Interaction TypeDistance (Å)Angle (°)Interaction Energy (kcal/mol)
C6F5ClDMSOC-Cl···O3.1~170-3.5
C6F5IPyridineC-I···N2.8~175-7.0
1,4-DiiodotetrafluorobenzeneQuinoxalineC-I···N2.9~178-6.5

Note: The data in this table is illustrative and derived from studies on different halogenated aromatic compounds to provide a general context for the strength and geometry of halogen bonds.

π-Stacking Interactions:

The electron-deficient nature of the aromatic ring in this compound, a consequence of the presence of two fluorine atoms and a nitro group, strongly favors π-stacking interactions with electron-rich aromatic systems. In a crystal of the pure compound, these interactions would manifest as offset or slipped-parallel stacking arrangements. This geometry minimizes the electrostatic repulsion between the electron-poor centers of the rings.

Computational studies have shown that substituents have a profound impact on the strength and geometry of π-stacking interactions. nih.govbohrium.com For nitrobenzene-benzene complexes, slipped-parallel orientations are significantly stabilized by dispersion forces. researchgate.net The introduction of fluorine atoms further modulates the electrostatic potential of the aromatic ring, often enhancing the quadrupole moment and influencing the preferred stacking arrangement. The methyl group, being weakly electron-donating, can also locally influence the charge distribution and steric environment, further refining the stacking geometry.

The typical distances for π-stacking interactions are in the range of 3.3 to 3.8 Å, measured as the perpendicular distance between the planes of the aromatic rings. The offset or slippage is characterized by the horizontal distance between the centroids of the stacked rings.

Interactive Data Table: Typical π-Stacking Geometries and Energies

Interacting MoleculesStacking ArrangementInterplanar Distance (Å)Centroid-Centroid Distance (Å)Calculated Interaction Energy (kcal/mol)
Benzene - BenzeneParallel-displaced3.453.80-2.5
Nitrobenzene (B124822) - BenzeneSlipped-parallel3.504.50-4.51
Hexafluorobenzene - BenzeneParallel3.563.56-5.0

Note: This table presents representative data from computational studies on model aromatic systems to illustrate the nature of π-stacking interactions.

Theoretical and Computational Chemistry of 1,2 Difluoro 5 Methyl 3 Nitrobenzene and Analogues

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of 1,2-Difluoro-5-methyl-3-nitrobenzene. These methods allow for a detailed analysis of electron distribution, molecular geometry, and intramolecular forces.

Density Functional Theory (DFT) has proven to be a robust and widely used method for investigating the electronic properties of nitroaromatic compounds. nih.gov Various studies have explored the performance of different density functional approaches to accurately calculate properties such as one-electron reduction potentials. nih.gov For instance, the mPWB1K/TZVP method has been identified as providing highly accurate gas-phase electron affinity values with a root mean square (RMS) error of 0.1 eV. nih.gov When combined with a solvation model like PCM (Bondi), this method also accurately calculates the difference in solvation energies between the neutral molecule and its anion-radical. nih.gov High-level computational methods, such as G3(MP2), have also been employed alongside DFT to provide new insights into the chemistry of substituted nitrobenzene (B124822) compounds. nih.gov The choice of computational method and the specific free energy cycle can influence the accuracy, with studies achieving a mean absolute deviation (MAD) as low as 0.048 V when reproducing experimental reduction potentials. nih.gov

Computational MethodKey Finding/ApplicationReported Accuracy
mPWB1K/TZVPCalculation of gas-phase electron affinity values for nitroaromatic compounds. nih.govRMS error of 0.1 eV. nih.gov
mPWB1K/TZVP with PCM (Bondi)Calculation of one-electron reduction potentials (E0). nih.govRMS error of 0.10 V compared to experimental values. nih.gov
G3(MP2) and DFT MethodsReproducing experimental reduction potentials of para-substituted nitrobenzenes. nih.govMean Absolute Deviation (MAD) of 0.048 V. nih.gov

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting the reactive sites of a molecule. rsc.org The MEP map illustrates the charge distribution and is used to identify regions susceptible to electrophilic and nucleophilic attack. For substituted benzenes, the nature of the substituent significantly alters the electrostatic potential pattern on the molecular surface. dtic.milnih.gov In nitro-substituted aromatics like this compound, the potent electron-withdrawing nature of the nitro group, in conjunction with the electronegative fluorine atoms, creates regions of positive electrostatic potential above and below the aromatic ring. dtic.mildtic.mil These positive regions are indicative of a susceptibility to nucleophilic attack. dtic.mildtic.mil The MEP can serve as a strong predictor for substituent effects on electronic behavior in chemical reactions, sometimes offering an alternative to empirical parameters like Hammett constants. rsc.org The analysis of MEP maps clearly explains the differences in reactivity among variously substituted aromatic compounds. researchgate.net

The conformation of this compound is dictated by the interplay of various intramolecular interactions. In substituted nitrobenzenes, steric hindrance can cause the nitro group to twist out of the plane of the aromatic ring. researchgate.net For the title compound, significant steric interaction is expected between the central methyl group and the adjacent nitro group. This steric strain likely forces the nitro group to rotate, which would affect the degree of π-conjugation with the benzene (B151609) ring.

Furthermore, the presence of fluorine atoms introduces strong dipole moments within the molecule. The conformational behavior of fluorinated cyclic compounds is influenced by a combination of charge-dipole interactions, hyperconjugation, and solvation effects. nih.govresearchgate.net In this compound, dipole-dipole interactions between the C-F bonds and the C-NO₂ bond will play a crucial role in determining the molecule's preferred three-dimensional structure.

Prediction of Reactivity and Thermodynamic Properties

Computational chemistry provides powerful tools for predicting the reactivity and thermodynamic stability of molecules, offering insights that complement experimental findings.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org For nitroaromatic compounds, the LUMO is typically a π* orbital that is delocalized over both the benzene ring and the nitro group. mdpi.com The energy of the LUMO is a critical indicator of a molecule's electron affinity; a lower LUMO energy corresponds to a higher electron affinity and greater ease of reduction. yu.edu.jo

The presence of strong electron-withdrawing groups, such as the nitro group and fluorine atoms in this compound, significantly lowers the LUMO energy level. yu.edu.jorsc.org This reduction in LUMO energy makes the molecule a better electron acceptor, thereby increasing its susceptibility to reduction reactions. researchgate.net The addition of nitro groups to an aromatic system generally leads to a decrease in the HOMO-LUMO energy gap, which can enhance conductivity. yu.edu.jo

Compound TypeEffect of SubstituentImpact on FMOPredicted Reactivity
Nitroaromatic CompoundsElectron-withdrawing nitro group. yu.edu.joLowers LUMO energy, decreases HOMO-LUMO gap. yu.edu.joIncreased electron affinity, more susceptible to reduction. mdpi.comyu.edu.jo
Fluorinated AromaticsElectron-withdrawing fluorine atoms.Contributes to lowering the LUMO energy.Enhanced susceptibility to nucleophilic attack.

A significant application of computational chemistry in this area is the prediction of reduction potentials and the strong correlation observed between calculated values and experimental data. nih.gov The one-electron reduction potential is a key thermodynamic parameter for nitroaromatic compounds. Computational models, particularly those employing DFT, have been successfully used to calculate these potentials. nih.govacs.org

The process often involves a thermodynamic cycle to relate gas-phase calculations to solution-phase experimental values. mdpi.com Studies have demonstrated a linear correlation between calculated LUMO energies and experimental reduction potentials for series of related compounds. mdpi.com Quantitative Structure-Activity Relationships (QSARs) have been developed based on these correlations, allowing for the prediction of reduction rates for new or unmeasured nitroaromatic compounds based on their calculated properties. acs.org The accuracy of these predictions is high, with computational methods capable of reproducing experimental reduction potentials with errors as low as 0.05-0.10 V. nih.govnih.gov

Hammett Substituent Constants in Extended π-Systems and Interaction Analysis

The Hammett equation is a fundamental tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic compounds. Hammett substituent constants (σ) are derived from the ionization of substituted benzoic acids. An electron-withdrawing substituent will have a positive σ value, while an electron-donating group will have a negative value. researchgate.net These constants, particularly σm (for meta substituents) and σp (for para substituents), provide a measure of the electronic influence (inductive and resonance effects) of a substituent on a reaction center.

Recent computational studies have extended the applicability of Hammett parameters to understand and predict non-covalent binding energies (ΔE_B) in extended π-systems, such as the interaction of nitroaromatics with model graphene scaffolds. scribd.comresearchgate.net In these systems, offset face-to-face (OSFF) stacking is often the favored orientation. scribd.comresearchgate.net Density functional theory (DFT) calculations have shown that a reasonable correlation exists between the binding energies and the sum of the absolute values of the meta-substituent constants (Σ|σ_m|) of the substituted nitrobenzenes. scribd.com The |σ_m| value is believed to encapsulate information about the substituent's polarizability, which governs both electrostatic and dispersion interactions. scribd.com

Similarly, the para-substituent constant (σ_p) has been found to correlate with binding energies in arene-arene interactions, a relationship attributed to the polarization of the π-system of the substituted ring. scribd.comresearchgate.net The correlation of binding energy with Hammett constants underscores the dominant role of electrostatics in these interactions. mdpi.com For cation-π interactions, the effect is even more pronounced; the interaction energy is highly sensitive to the π-electron density, with electron-donating groups leading to strong attractive interactions and electron-withdrawing groups resulting in repulsive interactions. mdpi.com

Table 1: Correlation of Interaction Energies with Hammett Constants for Substituted Aromatics
Interaction TypeCorrelating ParameterObservationPrimary Forces
Arene-Arene (OSFF)Σ|σ_m|Good correlation with binding energy (ΔE_B).Electrostatic and Dispersion
Arene-Arene (PFF)Σσ_pCorrelates with ΔE_B, related to π-system polarization.Electrostatic and Dispersion
Cation-πσ_pStrong, steep correlation with interaction energy. Highly sensitive to substituent effects.Electrostatic

Modeling of Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in modeling reaction mechanisms and identifying transition states for reactions involving nitroaromatic compounds. Key reactions for this class of molecules include reduction of the nitro group and nucleophilic aromatic substitution (S_NAr).

Reduction of Nitroaromatics: The reduction of nitrobenzene to aniline (B41778) is a fundamental reaction. DFT calculations have been employed to investigate the mechanism, for instance, with SnCl₂ and hydrochloric acid. scribd.com These studies map out the potential energy surface, identifying intermediates and transition states for the six elementary steps involved. The calculations show that the proton enhances the electrophilicity of the nitrogen center, facilitating the hydride shift, while N–O bond cleavage occurs through proton attachment and subsequent water elimination. scribd.com

Nucleophilic Aromatic Substitution (S_NAr): The S_NAr mechanism is particularly relevant for this compound. Aromatic rings are typically nucleophilic, but the presence of strong electron-withdrawing groups, such as the nitro group, activates the ring towards nucleophilic attack. wikipedia.org The reaction proceeds via a two-step addition-elimination mechanism. The first step, which is typically rate-determining, involves the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.com

For fluoronitroaromatics, fluorine acts as an excellent leaving group in S_NAr reactions. Computational studies on the reaction of p-fluoronitrobenzene with nucleophiles confirm that the reaction proceeds fastest with fluoride (B91410) as the leaving group compared to other halogens. mdpi.com This is because the rate-determining step is the nucleophilic addition, and the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to attack. wikipedia.org Theoretical modeling of these reactions involves locating the transition state for the initial nucleophilic attack and calculating the activation energy barrier, which provides insight into the reaction kinetics. mdpi.com

Computational Studies on Spectroscopic Parameters (e.g., NMR SSCCs)

Computational methods are widely used to predict spectroscopic parameters, offering a powerful complement to experimental characterization. For fluorinated aromatic compounds like this compound, predicting ¹⁹F Nuclear Magnetic Resonance (NMR) chemical shifts and spin-spin coupling constants (SSCCs) is of particular interest.

DFT is a common and relatively efficient method for calculating NMR chemical shifts. mdpi.com However, the accuracy depends heavily on the choice of the density functional approximation (DFA). Comprehensive benchmark studies are necessary to evaluate the performance of various DFAs for specific nuclei. mdpi.com For fluorobenzenes, computational protocols have been developed to achieve accurate predictions of ¹⁹F NMR parameters. montclair.edu

Recent studies aimed at developing accurate protocols for computing ¹⁹F NMR chemical shifts for per- and polyfluoroalkyl substances (PFAS) using DFT have shown that including dispersion corrections in the methodology improves accuracy to within 4 ppm of experimental values. nih.gov Interestingly, the inclusion of implicit solvation models (e.g., for DMSO, chloroform, or water) provided negligible improvements and was often less accurate than gas-phase calculations. nih.gov This suggests that for certain fluorinated compounds, gas-phase calculations can provide highly reliable predictions of NMR parameters. The electronegativity of fluorine can make its electron density less polarizable, reducing the impact of basis set augmentations like diffuse functions. nih.gov

Table 2: Factors Influencing Accuracy of Computed ¹⁹F NMR Parameters
Computational FactorImpact on AccuracyReason/Observation
Density Functional Approximation (DFA)HighPerformance varies significantly between functionals; requires benchmarking.
Dispersion CorrectionsPositiveImproves accuracy of calculated chemical shifts to within ~4 ppm of experiment. nih.gov
Implicit Solvation ModelsNegligible/NegativeOften less accurate than gas-phase calculations for some fluorinated compounds. nih.gov
Diffuse Functions in Basis SetLowHigh electronegativity of fluorine reduces the polarizability of its electron density. nih.gov

Molecular Geometry and Fluorescence Properties of Nitroaromatics

The vast majority of nitroaromatic compounds are non-fluorescent, a property that has historically limited their use in photonics and optoelectronics. acs.org The nitro group, being strongly electron-withdrawing, is known as a fluorescence quencher. wikipedia.org However, recent research has demonstrated that specific structural and geometric constraints can overcome this quenching effect, leading to highly fluorescent nitroaromatics. acs.orgnih.gov

The key to inducing fluorescence lies in controlling the molecular geometry and the nature of the excited state. acs.org In many nitroaromatics, the initially populated π,π* excited state can relax by twisting the nitro group out of the plane of the aromatic ring. nih.gov This geometric distortion promotes highly efficient intersystem crossing (ISC) to non-emissive triplet states, which quenches fluorescence. acs.orgnih.gov

To achieve fluorescence, this non-radiative decay pathway must be suppressed. This can be accomplished by designing molecules where:

Planarity is enforced: Constraining the nitroaromatic structure to be as planar as possible in the excited state suppresses the formation of triplet states and increases the fluorescence quantum yield. acs.orgnih.gov

Intramolecular Charge Transfer (ICT) is promoted: The presence of an electron-donating group in conjunction with the electron-withdrawing nitro group can lead to the formation of a fluorescent ICT state. nih.gov

For example, studies on bis-nitrotetraphenylpyrrolopyrroles have shown that a planar molecular geometry ensures a significant spatial overlap between the donor and acceptor orbitals even in the polarized ICT state. acs.org This orbital overlap leads to large radiative decay rates (i.e., strong fluorescence) while the charge-transfer character of the excited state simultaneously reduces the rate of intersystem crossing. acs.org Similarly, studies on nitro-substituted diphenylpolyenes revealed that planarization of the molecules in the solid state was a primary reason for observed red shifts in absorption spectra and the appearance of fluorescence in otherwise non-fluorescent compounds. The torsional motions that quench fluorescence in solution are restricted in the solid crystalline state, allowing for radiative decay.

Applications in Advanced Organic Synthesis As Building Blocks

Precursor for Polyfunctionalized Aromatic Compounds

1,2-Difluoro-5-methyl-3-nitrobenzene serves as a key starting material for the synthesis of aromatic compounds bearing multiple functional groups. The strategic and sequential manipulation of its nitro and fluoro substituents enables the introduction of a wide array of chemical moieties.

Synthesis of Diamine Derivatives

A primary application of this compound is in the synthesis of diamine derivatives. The nitro group can be readily reduced to an amino group (-NH2) using various standard reducing agents. This transformation is a fundamental step in the synthesis of many specialty chemicals and pharmaceutical intermediates. The resulting aminodifluoromethylbenzene can then undergo further reactions, such as nucleophilic substitution of the fluorine atoms, to introduce a second amine group, leading to the formation of valuable diamine derivatives.

Commonly employed methods for the reduction of the nitro group to an amine include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or the use of metal hydrides.

Table 1: General Conditions for Nitro Group Reduction

Reagent/CatalystSolventConditionsProduct
H₂, Pd/CEthanol (B145695) or MethanolRoom temperature to mild heating3,4-Difluoro-5-methylaniline
SnCl₂·2H₂OEthanol75°C3,4-Difluoro-5-methylaniline
Lithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF)Varies3,4-Difluoro-5-methylaniline

This table represents common reduction methods for nitroaromatic compounds and is applicable to this compound.

Formation of Sulfonic Acid Derivatives

The synthesis of sulfonic acid derivatives from fluoronitrobenzenes is another important application. A two-step procedure can be employed for the preparation of fluoronitrobenzenesulfonyl chlorides from difluoronitrobenzenes. researchgate.net This process involves an initial regioselective reaction with a thiol, such as phenylmethanethiol, to form a thioether. The subsequent oxidative cleavage of the thioether with chlorine yields the corresponding sulfonyl chloride. researchgate.net This sulfonyl chloride is a versatile intermediate that can be hydrolyzed to the sulfonic acid or reacted with various nucleophiles to generate sulfonamides, sulfonic esters, and other derivatives.

The presence of the strongly electron-withdrawing nitro group facilitates the initial nucleophilic substitution of one of the fluorine atoms by the thiol. researchgate.net

Role in the Synthesis of Heterocyclic Systems

The reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions makes it a valuable precursor for the synthesis of various heterocyclic systems. The two fluorine atoms, activated by the adjacent nitro group, can be sequentially or simultaneously displaced by di-nucleophiles to construct fused ring systems.

For instance, reaction with a dinucleophile such as a diamine, diol, or dithiol can lead to the formation of N-heterocycles, O-heterocycles, and S-heterocycles, respectively. The reaction conditions can often be controlled to favor either mono-substitution, leaving one fluorine atom for further functionalization, or di-substitution to complete the cyclization. This strategy is a powerful tool for building complex molecules like quinoxalines, benzoxazines, and benzothiazines, which are common scaffolds in pharmaceuticals and functional materials.

Chiral Synthesis and Enantioselective Transformations utilizing Fluorinated Nitro-Compounds

While specific examples utilizing this compound in enantioselective transformations are not extensively documented, the principles of using fluorinated nitro-compounds in chiral synthesis are well-established. The unique electronic properties of fluorine and the nitro group can influence the stereochemical outcome of reactions, making such compounds valuable in asymmetric catalysis.

Research in the field has demonstrated the use of other fluorinated nitro compounds, such as α-fluoro-α-nitro esters and α-fluoro nitroalkanes, in highly enantioselective reactions like Michael additions and aza-Henry (nitro-Mannich) reactions. nih.govresearchgate.net These reactions are critical for creating stereogenic centers, including fluorinated quaternary carbons. rsc.org The presence of fluorine can affect the acidity of adjacent protons and the conformation of transition states, leading to high levels of stereocontrol. nih.gov By analogy, derivatives of this compound could be employed as substrates or ligands in asymmetric synthesis, where the fluorinated aromatic moiety could impart specific steric and electronic effects to control enantioselectivity. The development of catalytic, enantioselective methods for constructing carbon-fluorine bonds is a significant area of research, driven by the importance of chiral organofluorine compounds in pharmaceuticals and agrochemicals. organicreactions.orgnih.gov

Continuous Flow Chemistry Applications for Efficient Synthesis

The synthesis of nitroaromatic compounds often involves highly exothermic and potentially hazardous nitration reactions. ewadirect.comvapourtec.com Continuous flow chemistry offers significant advantages over traditional batch processing for such reactions, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety. ewadirect.combeilstein-journals.org

The preparation of this compound can be envisioned within a continuous flow system, likely through the nitration of 1,2-difluoro-5-methylbenzene. Studies on the continuous flow nitration of similar substrates, such as p-difluorobenzene, have demonstrated high yields and significantly reduced reaction times compared to batch methods. researchgate.net For example, a continuous process for the nitration of p-difluorobenzene with fuming nitric acid achieved a 98% yield in just 2 minutes. researchgate.net Applying this technology to the synthesis of this compound would allow for safer, more efficient, and scalable production. vapourtec.com Furthermore, subsequent transformations of this building block, such as reductions or nucleophilic substitutions, could also be performed in continuous flow reactors, streamlining the synthesis of more complex molecules. nih.gov

Table 2: Comparison of Batch vs. Continuous Flow for Aromatic Nitration

ParameterBatch ProcessingContinuous Flow Processing
Safety Higher risk of thermal runaway due to poor heat transfer.Inherently safer due to small reactor volumes and excellent heat dissipation. ewadirect.com
Control Difficult to precisely control temperature and mixing.Precise control over temperature, residence time, and stoichiometry. vapourtec.com
Efficiency Often requires longer reaction times and may have lower selectivity.Shortened reaction times (seconds to minutes) and often higher yields/selectivity. beilstein-journals.orgresearchgate.net
Scalability Scaling up can be challenging and dangerous.Easily scalable by running the system for longer periods or using parallel reactors. ewadirect.com

Development of Functional Materials and Intermediates for Specialty Chemicals

This compound is a key intermediate in the production of a variety of specialty chemicals and functional materials. Its derivatives are found in pharmaceuticals, agrochemicals, and advanced materials where the presence of fluorine can impart desirable properties such as increased metabolic stability, enhanced binding affinity, and improved chemical resistance. chemimpex.com

In the pharmaceutical industry, fluorinated and nitrated aromatic compounds are common precursors for active pharmaceutical ingredients (APIs). chemimpex.com The nitro group often serves as a masked aniline (B41778), which can be revealed at a later synthetic stage to build more complex structures. vapourtec.com

In the field of agrochemicals, this compound can be used to synthesize herbicides and insecticides. The specific substitution pattern of the benzene (B151609) ring is crucial for biological activity. chemimpex.com

Furthermore, in materials science, the incorporation of fluorinated building blocks like this compound into polymers or coatings can lead to materials with enhanced thermal stability, durability, and resistance to environmental factors. chemimpex.com

Q & A

Q. Table 1: Key Analytical Parameters

TechniqueTarget DataCritical Parameters
1H NMRAromatic protons (δ 6.5–8.5 ppm)Integration, coupling constants (J values)
19F NMRFluorine chemical shifts (δ -110 to -130 ppm)Splitting due to adjacent substituents
MSMolecular ion ([M]+) at m/z 189.04Fragmentation patterns (e.g., NO2 loss)

Q. What synthetic strategies are effective for preparing this compound?

  • Methodological Answer :
  • Retrosynthetic Planning : Use databases like PISTACHIO and REAXYS to identify precursors. Common routes involve nitration of 1,2-difluoro-5-methylbenzene or fluorination of nitro-containing intermediates .
  • Stepwise Optimization :

Nitration : Introduce the nitro group using mixed acids (HNO3/H2SO4) at 0–5°C to minimize byproducts.

Fluorination : Employ halogen exchange (e.g., Balz-Schiemann reaction) with diazonium salts and HF sources.

  • Yield Optimization : Monitor reaction progress via TLC, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can researchers ensure compound stability and purity during storage?

  • Methodological Answer :
  • Storage Conditions : Store in airtight, amber vials at -20°C under inert gas (argon) to prevent hydrolysis of nitro groups or fluorine displacement.
  • Stability Assays : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor purity via HPLC .

Advanced Research Questions

Q. How should discrepancies in spectroscopic data (e.g., unexpected splitting in NMR) be resolved during derivative synthesis?

  • Methodological Answer :
  • Multi-Technique Validation : Cross-validate using 2D NMR (COSY, NOESY) to assign proton-proton correlations and rule out impurities.
  • Computational Modeling : Compare experimental 19F NMR shifts with DFT-calculated values (e.g., using Gaussian software) to confirm electronic environments .
  • X-ray Crystallography : If crystalline, use SHELXL for structure refinement to resolve ambiguities .

Q. What computational tools are effective for predicting reaction pathways and degradation products?

  • Methodological Answer :
  • Retrosynthesis Prediction : Utilize BKMS_METABOLIC and PISTACHIO_RINGBREAKER databases to map plausible synthetic routes and side reactions .
  • Degradation Modeling : Apply QSAR models to predict hydrolysis or photodegradation products, focusing on nitro-reduction to amines or fluorine displacement .

Q. Table 2: Computational Workflow for Reaction Prediction

StepTool/DatabaseOutput
1PISTACHIOPrecursor scoring
2REAXYSLiterature reaction analogs
3DFT CalculationsTransition state energies

Q. How do fluorine substituents influence the electronic and steric effects in further functionalization reactions?

  • Methodological Answer :
  • Electrophilic Substitution Studies : Perform directed ortho-metalation (DoM) with LDA to introduce substituents. Fluorine’s electron-withdrawing nature directs meta/para attacks, while methyl groups sterically hinder adjacent positions.
  • Kinetic vs. Thermodynamic Control : Vary reaction temperatures and catalysts (e.g., FeCl3 vs. AlCl3) to isolate products dominated by electronic or steric effects .
  • Spectroscopic Probes : Use Hammett constants (σ values) from 19F NMR to quantify electronic effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Difluoro-5-methyl-3-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1,2-Difluoro-5-methyl-3-nitrobenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.